Cas no 66658-57-9 (5-(Bromomethyl)-2-chlorobenzoic acid)
5-(Bromomethyl)-2-chlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(bromomethyl)-2-chlorobenzoic acid
- 5-BROMOMETHYL-2-CHLOROBENZOIC ACID
- ZHFJIITZHYWVAL-UHFFFAOYSA-N
- 5-Bromomethyl-2-chloro-benzoic acid
- 5-(Bromomethyl)-2-chlorobenzoic acid
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- Inchi: 1S/C8H6BrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12)
- InChI Key: ZHFJIITZHYWVAL-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=C(C(=O)O)C=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- XLogP3: 3.4
- Topological Polar Surface Area: 37.3
5-(Bromomethyl)-2-chlorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B261171-100mg |
5-(Bromomethyl)-2-chlorobenzoic Acid |
66658-57-9 | 100mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B261171-500mg |
5-(Bromomethyl)-2-chlorobenzoic Acid |
66658-57-9 | 500mg |
$ 730.00 | 2022-06-07 | ||
| TRC | B261171-1g |
5-(Bromomethyl)-2-chlorobenzoic Acid |
66658-57-9 | 1g |
$ 1115.00 | 2022-06-07 | ||
| A2B Chem LLC | AH19909-1mg |
5-BROMOMETHYL-2-CHLOROBENZOIC ACID |
66658-57-9 | 95% | 1mg |
$245.00 | 2024-04-19 | |
| A2B Chem LLC | AH19909-5mg |
5-BROMOMETHYL-2-CHLOROBENZOIC ACID |
66658-57-9 | 95% | 5mg |
$272.00 | 2024-04-19 | |
| A2B Chem LLC | AH19909-10mg |
5-BROMOMETHYL-2-CHLOROBENZOIC ACID |
66658-57-9 | 95% | 10mg |
$291.00 | 2024-04-19 | |
| A2B Chem LLC | AH19909-25mg |
5-BROMOMETHYL-2-CHLOROBENZOIC ACID |
66658-57-9 | 95% | 25mg |
$360.00 | 2024-04-19 | |
| A2B Chem LLC | AH19909-50mg |
5-BROMOMETHYL-2-CHLOROBENZOIC ACID |
66658-57-9 | 95% | 50mg |
$504.00 | 2024-04-19 | |
| A2B Chem LLC | AH19909-100mg |
5-BROMOMETHYL-2-CHLOROBENZOIC ACID |
66658-57-9 | 95% | 100mg |
$697.00 | 2024-04-19 | |
| A2B Chem LLC | AH19909-250mg |
5-BROMOMETHYL-2-CHLOROBENZOIC ACID |
66658-57-9 | 95% | 250mg |
$879.00 | 2024-04-19 |
5-(Bromomethyl)-2-chlorobenzoic acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 5-(Bromomethyl)-2-chlorobenzoic acid
5-(Bromomethyl)-2-chlorobenzoic Acid: A Comprehensive Overview
The compound with CAS No 66658-57-9, commonly referred to as 5-(Bromomethyl)-2-chlorobenzoic acid, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into the chemical characteristics, synthesis methods, and recent advancements associated with 5-(Bromomethyl)-2-chlorobenzoic acid.
5-(Bromomethyl)-2-chlorobenzoic acid is an aromatic compound characterized by a benzoic acid backbone with substituents at the 2 and 5 positions. The presence of a bromomethyl group (-CH₂Br) at the 5th position and a chlorine atom at the 2nd position imparts distinct electronic and steric effects on the molecule. These features make it a versatile building block in organic synthesis, particularly in the construction of complex molecules with specific functional groups.
Recent studies have highlighted the importance of 5-(Bromomethyl)-2-chlorobenzoic acid in medicinal chemistry. Researchers have explored its role as a precursor for developing bioactive compounds, including potential drug candidates. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged to synthesize derivatives with enhanced pharmacological properties.
The synthesis of 5-(Bromomethyl)-2-chlorobenzoic acid typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of a suitable precursor followed by chlorination and subsequent oxidation to introduce the carboxylic acid group. The optimization of these steps is crucial to ensure high yields and purity of the final product.
In terms of applications, 5-(Bromomethyl)-2-chlorobenzoic acid has found utility in materials science as well. Its ability to form stable complexes with metal ions has been exploited in the development of coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for gas storage, catalysis, and sensing applications.
Moreover, recent advancements in green chemistry have prompted researchers to explore more sustainable methods for synthesizing 5-(Bromomethyl)-2-chlorobenzoic acid. Techniques such as microwave-assisted synthesis and catalytic processes are being investigated to reduce environmental impact while maintaining product quality.
In conclusion, 5-(Bromomethyl)-2-chlorobenzoic acid (CAS No 66658-57-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and synthetic flexibility make it an invaluable tool for researchers in organic chemistry, medicinal chemistry, and materials science. As ongoing research continues to uncover new potential uses for this compound, its significance in scientific advancements is expected to grow further.
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